1-Bromo-4-isopropoxy-2,5-dimethylbenzene
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Overview
Description
1-Bromo-4-isopropoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2,5-dimethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The isopropoxy group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds.
Nucleophilic Substitution: Products include different alkoxy or amino derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated and reduced aromatic compounds
Scientific Research Applications
1-Bromo-4-isopropoxy-2,5-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isopropoxy-2,5-dimethylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by other electrophiles, leading to the formation of various substituted aromatic compounds. The isopropoxy group can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles under basic conditions.
Comparison with Similar Compounds
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-4-isopropoxybenzene: Similar structure but lacks the additional methyl groups.
1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the isopropoxy group
Uniqueness: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene is unique due to the presence of both the isopropoxy group and two methyl groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2,5-dimethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,1-4H3 |
InChI Key |
IYFKJGUTUJCMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OC(C)C |
Origin of Product |
United States |
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